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Compound of Interest

Compound Name:
Silane, 1H-indene-1,3-

diylbis[trimethyl-

CAS No.: 26205-38-9

Cat. No.: B3050474

Get Quote

Executive Summary
Silylated indenes represent a cornerstone class of organometallic precursors, pivotal to the

evolution of stereoselective olefin polymerization and advanced organic synthesis. Historically

distinguished by their rapid fluxional behavior (sigmatropic rearrangements), these compounds

transitioned from mechanistic curiosities in the late 1960s to industrial necessities as ligand

precursors for ansa-metallocene catalysts. This guide provides a comprehensive technical

analysis of their discovery, dynamic structural properties, synthetic protocols, and applications

in catalysis and drug development.

Historical Genesis and Discovery[1]
The chemistry of silylated indenes emerged during the "golden age" of organosilicon chemistry,

driven by the quest to understand the structural non-rigidity of cyclopentadienyl and indenyl

systems.

The First Synthesis (1968): The foundational synthesis of trimethylsilylindene is attributed to

Henry Gilman and C. L. Smith. Working at Iowa State University, Gilman—often regarded as
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the father of organosilicon chemistry—reacted indenyllithium with chlorotrimethylsilane,

isolating a product that defied simple static structural characterization due to its rapid

isomerization.

Mechanistic Elucidation (1970-1972): While Gilman established the synthesis, the complex

dynamic behavior was decoded by P. E. Rakita and A. Davison. Their seminal work

(published in Inorganic Chemistry and Journal of Organometallic Chemistry) utilized variable-

temperature NMR to prove that the silyl group migrates around the indenyl ring. They

demonstrated that 1-(trimethylsilyl)indene is not a static molecule but exists in equilibrium

with its isomers via low-energy activation barriers.

Key Insight: The discovery was not just of a compound, but of a dynamic system. The

realization that the silicon atom "walks" around the ring via [1,5]-sigmatropic shifts

fundamentally changed how ligands were designed for transition metal catalysis.

Molecular Dynamics: The 1,5-Sigmatropic Shift
The defining feature of silylated indenes is fluxionality. Unlike carbon analogs, the silyl group

migrates rapidly between the C1 and C3 positions of the five-membered ring.

Mechanism
The migration proceeds through a suprafacial [1,5]-sigmatropic shift. The transition state

involves a transient isoindene intermediate, which preserves the orbital symmetry required by

the Woodward-Hoffmann rules.

Isomer A (1-TMS): The kinetically formed product.

Isomer B (2-TMS): Thermodynamically accessible but less favored in simple systems.

Isomer C (3-TMS): The degenerate isomer of A (identical in unsubstituted indene, distinct in

substituted systems).
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Visualization of Fluxional Pathway
The following diagram illustrates the reversible migration pathway and the critical isoindene

transition state.
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Relaxation

Click to download full resolution via product page

Caption: The [1,5]-sigmatropic migration pathway of the trimethylsilyl group across the indenyl

framework, mediated by an isoindene intermediate.

Experimental Protocols
Protocol A: Synthesis of 1-(Trimethylsilyl)indene
This protocol describes the standard generation of the mono-silylated precursor.

Reagents:

Indene (freshly distilled)

n-Butyllithium (2.5 M in hexanes)

Chlorotrimethylsilane (TMS-Cl)

THF (anhydrous)

Step-by-Step Methodology:

Deprotonation: In a flame-dried Schlenk flask under Argon, dissolve indene (1.0 eq) in

anhydrous THF at -78°C.
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Lithiation: Add n-BuLi (1.1 eq) dropwise over 30 minutes. The solution will turn from colorless

to deep red/orange, indicating the formation of Indenyllithium.

Equilibration: Allow the mixture to warm to room temperature (RT) and stir for 1 hour to

ensure complete lithiation.

Silylation: Cool the reaction back to -78°C. Add TMS-Cl (1.2 eq) dropwise.

Quench & Workup: Warm to RT (solution turns pale yellow). Quench with saturated NH₄Cl.

Extract with diethyl ether, wash with brine, and dry over MgSO₄.

Purification: Vacuum distillation is required. Note: The product is heat-sensitive; excessive

heat during distillation accelerates isomerization.

Protocol B: Synthesis of rac-Dimethylsilyl-bis(indene)
This is the precursor for the famous ansa-zirconocene catalysts.

Lithiation: Prepare Indenyllithium (2.0 eq) as above.

Bridging: React with Dichlorodimethylsilane (Me₂SiCl₂, 1.0 eq) at RT.

Outcome: Yields (Ind)₂SiMe₂ as a mixture of rac and meso isomers.

Data Summary: NMR Characterization
The fluxional nature is evident in the proton NMR spectrum at different temperatures.

Temperature H-1 Signal (Allylic) H-3 Signal (Vinylic) Interpretation

-60°C Doublet (δ 3.4 ppm) Doublet (δ 6.5 ppm)
Static structure (Slow

exchange)

25°C Broadened Broadened
Intermediate

exchange rate

+100°C Coalesced Singlet Coalesced Singlet

Fast exchange

(Average

environment)
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Applications in Catalysis and Drug Development[1]
Metallocene Catalysis (Polymer Science)
Silylated indenes are the structural backbone of ansa-metallocenes (e.g., Brintzinger-type

catalysts).

Stereocontrol: The silyl bridge locks the two indenyl ligands into a rigid conformation.

Selectivity:

rac-Isomers produce Isotactic Polypropylene (high strength, crystalline).

meso-Isomers produce Atactic Polypropylene (amorphous, sticky).

Substituent Effects: Placing a silyl group at the 2-position (e.g., bis(2-TMS-indenyl)ZrCl₂)

increases the molecular weight of the resulting polymer by suppressing chain termination.

Pharmaceutical Intermediates (Chiral Pool)
While primarily catalytic, silylated indenes serve as precursors for Chiral Indanes, which are

pharmacophores in several drugs.

Indinavir (Crixivan): An HIV protease inhibitor containing a chiral amino-indanol core.

Silylated indenes can be subjected to asymmetric hydrogenation or hydrosilylation to

generate chiral indane building blocks with high enantiomeric excess (ee).

Mechanism: The silyl group acts as a steric directing group during the reduction, enhancing

the diastereoselectivity of the reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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